4-Methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
4-methyl-2-[2-(trifluoromethyl)phenyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c1-7-6-16-17(10(7)15)9-5-3-2-4-8(9)11(12,13)14/h2-6H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGYQHDGLSLYBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C2=CC=CC=C2C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Reductive Amination
The primary amine group undergoes condensation with aldehydes to form imine intermediates, which are subsequently reduced to secondary amines. This one-pot methodology is exemplified by the synthesis of related pyrazole derivatives:
| Reactant | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| p-Methoxybenzaldehyde | NaBH₄, MeOH, 25°C, 1 h | N-(4-Methoxybenzyl)-substituted amine | 88% |
This solvent-free approach avoids isolation of the intermediate imine (4 ), streamlining the synthesis of functionalized amines .
Nucleophilic Aromatic Substitution
The trifluoromethylphenyl group directs electrophilic substitution to specific positions. For example, halogenation or nitration occurs at the activated para position relative to the trifluoromethyl group.
Key Reaction Pathway :
This reactivity aligns with studies on analogous trifluoromethyl-substituted aromatics .
Acylation of the Amine Group
The amine reacts with acyl chlorides or anhydrides to form stable amides. For instance:
| Acylating Agent | Conditions | Product | Application |
|---|---|---|---|
| Acetic anhydride | DCM, RT, 2 h | N-Acetyl derivative | Prodrug synthesis |
This reaction enhances metabolic stability in drug candidates .
Cyclization Reactions
The amine participates in heterocycle formation. For example, condensation with β-ketonitriles generates fused pyrazole systems via hydrazone intermediates :
Mechanism :
-
Hydrazine attack on β-ketonitrile → Hydrazone formation.
-
Cyclization via intramolecular nucleophilic attack → 5-Aminopyrazole derivatives.
| Substrate | Product | Reaction Time | Yield |
|---|---|---|---|
| β-Ketonitrile | Bicyclic pyrazole | 2–4 h | 70–85% |
This methodology is scalable and adaptable to diverse substrates .
Oxidation:
The amine can be oxidized to nitroso or nitro derivatives under controlled conditions:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄, H₂SO₄ | 0–5°C, 30 min | Nitroso intermediate |
Reduction:
Nitro groups on related pyrazoles are reduced to amines using H₂/Pd-C or NaBH₄ .
Cross-Coupling Reactions
The aromatic ring engages in Suzuki-Miyaura couplings, enabling biaryl synthesis:
| Boronic Acid | Catalyst | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-(Biphenyl)-substituted pyrazole | 65% |
This reactivity expands access to structurally diverse analogs for SAR studies .
Comparative Reactivity of Analogues
The trifluoromethyl group significantly alters electronic properties compared to non-fluorinated analogs:
| Compound | Electrophilic Substitution Rate (Relative) |
|---|---|
| 4-Methyl-1-[2-(trifluoromethyl)phenyl] | 1.0 (Baseline) |
| 4-Methyl-1-[2-methylphenyl] | 0.3 |
The electron-withdrawing effect of CF₃ enhances ring activation for substitution .
Stability and Degradation Pathways
Under acidic conditions, the amine group may undergo protonation, while strong bases deprotonate the pyrazole ring (pKa ~4.5–6.0). Degradation via hydrolysis or photolysis is minimal under standard storage conditions .
Scientific Research Applications
Medicinal Chemistry
-
Drug Development :
- The compound is explored for its potential as a lead compound in the development of new pharmaceuticals. Its unique structure allows for modifications that can enhance efficacy while reducing side effects.
- It has been investigated for anticancer properties, showing effectiveness against various cancer cell lines such as lung (A549), breast (MDA-MB-231), colorectal (HCT116), and renal cancers (786-O) with IC50 values indicating significant inhibitory effects .
- Mechanism of Action :
- Antimicrobial Properties :
- Fluorinated Compounds in Medicine :
Agrochemicals
- The compound's chemical properties make it suitable for use in agrochemical formulations. Fluorination can improve the physicochemical properties of active ingredients, enhancing their efficacy as crop protection agents.
Industrial Applications
-
Materials Science :
- 4-Methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is utilized in developing advanced materials with unique properties such as increased thermal stability and chemical resistance. These materials are valuable in various applications ranging from coatings to electronic components.
-
Synthesis Building Block :
- This compound serves as a building block for synthesizing more complex molecules in organic chemistry, facilitating the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Core
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group (-CF₃) in the parent compound increases electrophilicity, whereas methoxy (-OCH₃) or methyl (-CH₃) groups in analogs (e.g., ) enhance electron density, altering reactivity in nucleophilic substitutions.
- Halogen Substitution : The iodo derivative () introduces a heavy atom, enabling applications in X-ray crystallography or radiopharmaceuticals.
- Biological Activity : Compound 12f () includes a thiol (-SH) group, enabling disulfide bond formation or metal coordination, critical for enzyme inhibition.
Pharmaceuticals :
- The parent compound is a key intermediate in botulinum neurotoxin inhibitors (e.g., 12f in ) and kinase inhibitors (e.g., Ceapin-A9 derivatives in ).
- Patent Examples : European patents () highlight analogs with benzoimidazole-pyridine linkages for targeting neurodegenerative diseases.
Agrochemicals :
- The tert-butyl analog () demonstrates enhanced soil persistence due to hydrophobic substituents, suitable for herbicide development.
Material Science :
- Methoxy-substituted derivatives () are explored for optoelectronic materials due to their planar aromatic systems.
Biological Activity
4-Methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive review of its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications. The information is derived from various research studies and literature sources, ensuring a broad perspective on the compound's efficacy.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H12F3N3
- Molecular Weight : 267.24 g/mol
This compound features a pyrazole ring substituted with a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and altering electronic properties.
Anticancer Activity
Research indicates that compounds containing the pyrazole scaffold exhibit potent anticancer activities against various cancer cell lines. Notably, this compound has been evaluated for its effects on multiple cancer types:
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Lung Cancer | A549 | 12.5 |
| Breast Cancer | MDA-MB-231 | 8.0 |
| Colorectal Cancer | HCT116 | 15.3 |
| Renal Cancer | 786-O | 10.2 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness across different cancer types .
The mechanism by which this compound exerts its anticancer effects involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This action disrupts mitotic spindle formation, ultimately resulting in apoptosis of cancer cells .
Case Studies
- Study on Breast Cancer Cells : In a study investigating the effects of various pyrazole derivatives on MDA-MB-231 breast cancer cells, this compound showed significant inhibition of cell proliferation with an IC50 value of 8.0 µM. The study highlighted the compound's potential as a lead candidate for developing new breast cancer therapies .
- Lung Cancer Study : Another research effort focused on A549 lung cancer cells demonstrated that this compound could reduce cell viability significantly, with an IC50 value of 12.5 µM. The study suggested that further modifications to the compound's structure could enhance its efficacy against lung cancer .
Q & A
Q. What are the established synthetic routes for 4-Methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine?
The compound is typically synthesized via multi-step protocols involving cyclization and functionalization. A common approach includes:
- Cyclization of α,β-unsaturated ketones with hydrazine derivatives under microwave or reflux conditions to form the pyrazole core .
- Phosphorus oxychloride (POCl₃)-mediated cyclization of thiourea intermediates for halogenated analogs, adaptable to trifluoromethyl-substituted systems .
- Chiral resolution using high-performance liquid chromatography (HPLC) for enantiopure derivatives, as demonstrated in related pyrazole amines .
Q. How is the crystal structure of this compound validated?
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Data collection : Monochromatic radiation (e.g., Mo-Kα) at low temperatures (e.g., 173 K) to minimize thermal motion .
- Refinement : SHELXL software for structure solution, with R-factors < 0.05 indicating high precision . Key parameters include planar pyrazole rings (dihedral angles < 10° with substituents) and hydrogen-bonding networks stabilizing the lattice .
Q. Which spectroscopic techniques confirm its structural identity?
- NMR : H/C NMR to verify substituent positions (e.g., trifluoromethyl at C2-phenyl, methyl at C4-pyrazole) .
- IR : Stretching frequencies for N-H (3200–3400 cm⁻¹) and C-F (1100–1250 cm⁻¹) bonds .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]⁺ for C₁₂H₁₁F₃N₃) .
Advanced Research Questions
Q. How do computational models predict its biological target interactions?
- Molecular docking : Pyrazole cores often bind to hydrophobic pockets in enzymes (e.g., cannabinoid receptors). The trifluoromethyl group enhances lipophilicity, improving membrane permeability .
- Density functional theory (DFT) : Calculates electrostatic potential maps to rationalize regioselectivity in electrophilic substitutions .
Q. What strategies resolve contradictions in reported biological activities?
Discrepancies in bioassays (e.g., varying IC₅₀ values) require:
- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests .
- Structural analogs : Test derivatives with modified substituents (e.g., replacing trifluoromethyl with chloro/methoxy) to isolate pharmacophore contributions .
Q. How do substituent variations impact pharmacological properties?
- Trifluoromethyl : Enhances metabolic stability and binding affinity to hydrophobic targets (e.g., GPCRs) via strong C-F interactions .
- Methyl at C4 : Reduces steric hindrance, favoring planar conformations critical for π-stacking in enzyme active sites .
- Aryl substituents : Electron-withdrawing groups (e.g., nitro) at the phenyl ring increase electrophilicity, altering reactivity in cross-coupling reactions .
Q. What advanced methods optimize synthetic yield and purity?
- Green chemistry : Solvent-free microwave synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield (>80%) .
- Flow chemistry : Continuous synthesis minimizes intermediate degradation, critical for air-sensitive intermediates .
Data Contradiction Analysis
Q. Why do crystallographic data sometimes conflict with computational predictions?
- Dynamic effects : X-ray structures represent static conformations, whereas molecular dynamics simulations reveal flexible substituents (e.g., trifluoromethyl rotation) .
- Crystal packing : Intermolecular forces (e.g., hydrogen bonds) can distort bond angles vs. gas-phase DFT calculations .
Methodological Tables
Table 1 : Key Crystallographic Parameters for this compound Derivatives
| Parameter | Value (Example) | Reference |
|---|---|---|
| Space group | P1 or P2₁2₁2₁ | |
| R-factor | < 0.05 | |
| Dihedral angle | 2.3°–6.4° |
Table 2 : Biological Activity Trends in Pyrazole Derivatives
| Substituent | Activity (Example) | Reference |
|---|---|---|
| Trifluoromethyl | Antitubercular (MIC: 2 µg/mL) | |
| 4-Methoxy | Antifungal (IC₅₀: 8 µM) | |
| Halogens (Cl, F) | Cytotoxic (HeLa: IC₅₀ 12 µM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
